molecular formula C16H18FNO3 B5463316 3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5463316
M. Wt: 291.32 g/mol
InChI Key: ICCLLSWJJACMPU-UHFFFAOYSA-N
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Description

3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid, also known as BOC-FL-OH, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential therapeutic applications in cancer treatment and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, this compound has been found to have antioxidant properties and protect against oxidative stress-induced cell death.

Mechanism of Action

The mechanism of action of 3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid in cancer treatment involves the inhibition of the proteasome, a cellular complex responsible for protein degradation. By inhibiting the proteasome, this compound prevents the breakdown of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. In neuroprotection, this compound acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, a family of proteases involved in programmed cell death. In neuroprotection, this compound has been found to increase the activity of antioxidant enzymes and reduce oxidative stress-induced damage to cells.

Advantages and Limitations for Lab Experiments

3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound is also limited by its low solubility in water, which can make it difficult to study in cellular and animal models.

Future Directions

There are several future directions for 3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid research, including the development of more soluble analogs for improved cellular and animal studies, and the investigation of its potential therapeutic applications in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound in cancer treatment and neuroprotection.

Synthesis Methods

3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with tert-butyl isocyanide, followed by the addition of 2-cyclohexen-1-one and subsequent deprotection of the BOC group. The final product is obtained through purification using column chromatography.

Properties

IUPAC Name

3-[(4-fluorophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-1-3-10(4-2-9)14(13)16(20)21/h5-10,13-14H,1-4H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCLLSWJJACMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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